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molecular formula C14H18N2O2 B8676686 Acetamide, N-(2-(5-methoxy-2-methyl-3-indolyl)ethyl)- CAS No. 68935-42-2

Acetamide, N-(2-(5-methoxy-2-methyl-3-indolyl)ethyl)-

Cat. No. B8676686
M. Wt: 246.30 g/mol
InChI Key: NWKYEVRJMWWEHI-UHFFFAOYSA-N
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Patent
US05552428

Procedure details

To a cold solution in THF (15 mL) of the crude 2-methyl-5-methoxytryptamine, from the step above, TEA (0.7 mL) and 0.47 mL of Ac2O were added. The ice bath was removed and the solution stirred for 8 h. The solvent was evaporated in vacuo, the residue was taken up in ethyl acetate and washed with a saturated aqueous solution of NaHCO3 followed by saturated NaCl solution. The organic phase was dried (Na2SO4), concentrated under vacuum and the crude oil residue was purified by flash chromatography (silica gel; ethyl acetate-cyclohexane, 7:3) and crystallization. The overall yield of 4a was 0.541 g (44%); mp 122° C.; 1H NMR data were identical with that reported in literature (Flaugh et at., J. Med. Chem. 22, 63-67 (1979).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:13][C:12]2[C:7](=[CH:8][C:9]([O:14][CH3:15])=[CH:10][CH:11]=2)[C:3]=1[CH2:4][CH2:5][NH2:6].[CH3:16][C:17](OC(C)=O)=[O:18]>C1COCC1>[CH3:1][C:2]1[NH:13][C:12]2[CH:11]=[CH:10][C:9]([O:14][CH3:15])=[CH:8][C:7]=2[C:3]=1[CH2:4][CH2:5][NH:6][C:17]([CH3:16])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(CCN)C2=CC(=CC=C2N1)OC
Name
TEA
Quantity
0.7 mL
Type
reactant
Smiles
Name
Quantity
0.47 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude oil residue was purified by flash chromatography (silica gel; ethyl acetate-cyclohexane, 7:3) and crystallization

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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